4-(4-Benzyloxyphenyl)-3-methylbenzoic acid 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 167627-35-2
VCID: VC0180486
InChI: InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23)
SMILES: CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C21H18O3
Molecular Weight: 318.372

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

CAS No.: 167627-35-2

Cat. No.: VC0180486

Molecular Formula: C21H18O3

Molecular Weight: 318.372

* For research use only. Not for human or veterinary use.

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid - 167627-35-2

Specification

CAS No. 167627-35-2
Molecular Formula C21H18O3
Molecular Weight 318.372
IUPAC Name 3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid
Standard InChI InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23)
Standard InChI Key ASBXCSWWOJSHOV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is an organic compound with the molecular formula C21H18O3 and a molecular weight of approximately 318.37 g/mol . It is a derivative of benzoic acid, featuring a benzyloxy group attached to the phenyl ring, which contributes to its lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 3-methylbenzoic acid.

  • Formation of Benzyloxy Group: 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

  • Condensation Reaction: The 4-benzyloxybenzaldehyde is then subjected to a condensation reaction with 3-methylbenzoic acid using a suitable catalyst like p-toluenesulfonic acid.

  • Purification: The final product is purified through recrystallization or column chromatography.

Chemical Reactions

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions:

  • Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative using reagents like potassium permanganate or chromium trioxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Biological Activities

Recent studies have highlighted the anticancer potential of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid. It has shown promising results against breast cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).

Cell LineIC50 (μM)Selectivity Ratio
MDA-MB-2311.525.5
MCF-76.3117.5

The mechanism of action involves apoptosis induction in cancer cells, as evidenced by a significant increase in annexin V-FITC positive cells and molecular docking studies suggesting favorable interactions with key proteins involved in cancer cell proliferation.

Applications in Research

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also utilized in the study of enzyme interactions and as a probe in biochemical assays. Additionally, it can be applied in the production of specialty chemicals and materials with specific properties.

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